rac-3-[(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]propanoic acid, cis
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Overview
Description
Rac-3-[(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]propanoic acid, cis, is a compound of interest in various scientific research fields. Its complex structure includes functional groups that make it versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize rac-3-[(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]propanoic acid, cis, several steps are involved:
Formation of Pyrrolidine Ring: : The starting materials undergo cyclization to form the pyrrolidine ring.
Introduction of tert-Butoxy Carbonyl Group: : This is achieved through carbamation.
Methoxycarbonyl Group Addition: : This step involves esterification.
Propanoic Acid Chain Attachment: : This is typically done via a coupling reaction with a propanoic acid derivative.
Industrial Production Methods: While lab-scale synthesis involves multiple steps with purification at each stage, industrial production can employ continuous flow synthesis to improve yield and efficiency. Process optimization focuses on reaction time, temperature, and solvent use to enhance scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo:
Oxidation: : Typically in the presence of oxidizing agents like PCC.
Reduction: : Using reducing agents like lithium aluminium hydride.
Substitution: : Halogenation, nitration, or sulfonation reactions.
Oxidation: : Performed under acidic or basic conditions with oxidizers.
Reduction: : Generally carried out in aprotic solvents with hydrides.
Substitution: : Various electrophiles and nucleophiles under controlled temperatures.
Major Products: Reactions can yield various products:
Oxidation: : Yields oxidized analogs.
Reduction: : Produces reduced forms or alcohols.
Substitution: : Results in substituted derivatives at functional groups.
Scientific Research Applications
This compound is significant in:
Chemistry: : As a building block for more complex molecules.
Biology: : Studied for potential biochemical interactions.
Medicine: : Investigated for therapeutic properties.
Industry: : Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism involves:
Molecular Targets: : Enzymes and receptors.
Pathways: : Alters biochemical pathways by binding or inhibiting specific targets.
Comparison with Similar Compounds
Similar Compounds:
3-[(3R,5R)-5-(Methoxycarbonyl)pyrrolidin-3-yl]propanoic acid: : Similar core structure without tert-butoxy group.
3-[(3S,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]propanoic acid: : Stereoisomer with different spatial arrangement.
Uniqueness: Rac-3-[(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]propanoic acid, cis, has unique stability and reactivity due to its specific functional groups and stereochemistry.
Properties
CAS No. |
862079-42-3 |
---|---|
Molecular Formula |
C14H23NO6 |
Molecular Weight |
301.3 |
Purity |
95 |
Origin of Product |
United States |
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